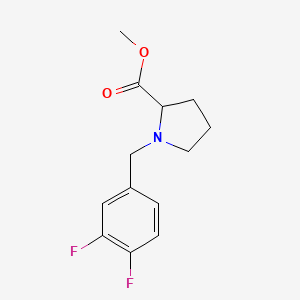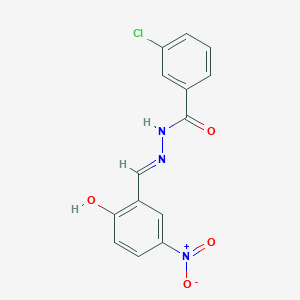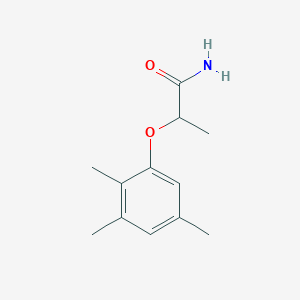![molecular formula C22H30N2O2S B6045960 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045960.png)
2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been studied for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol is not fully understood. However, studies suggest that the compound may act by inhibiting certain enzymes and receptors involved in cancer cell growth, inflammation, and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of various cancer cell lines.
2. Reduction of inflammation: The compound has been shown to reduce inflammation in animal models.
3. Improvement in mood: The compound has been shown to improve mood in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol in lab experiments include its potential therapeutic properties and its ability to inhibit cancer cell growth, reduce inflammation, and improve mood. However, the limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Clinical trials to evaluate the safety and efficacy of the compound as a potential therapeutic agent.
4. Studies on the potential use of the compound in combination with other drugs for the treatment of various diseases.
5. Evaluation of the compound's potential as a diagnostic tool for cancer.
In conclusion, this compound is a chemical compound that has shown potential therapeutic properties in various scientific research studies. While more research is needed to fully understand its mechanism of action and potential applications, the compound holds promise as a potential therapeutic agent for the treatment of cancer, inflammation, and depression.
Métodos De Síntesis
The synthesis of 2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol involves the reaction of 3-methoxybenzyl chloride with 3-(methylthio)benzylamine in the presence of a base. The resulting intermediate is then reacted with 2-chloroethanol to obtain the final product.
Aplicaciones Científicas De Investigación
2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol has been studied for its potential therapeutic properties in various scientific research studies. Some of the research applications include:
1. Anti-cancer activity: Studies have shown that this compound has potential anti-cancer activity against various cancer cell lines.
2. Anti-inflammatory activity: The compound has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation.
3. Anti-depressant activity: The compound has been studied for its potential anti-depressant activity and has shown promising results in animal studies.
Propiedades
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-[(3-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-26-21-7-3-5-18(13-21)16-24-11-10-23(17-20(24)9-12-25)15-19-6-4-8-22(14-19)27-2/h3-8,13-14,20,25H,9-12,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXNBQVPDGBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)


![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)

![N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6045908.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)
![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)

![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)
![5,5'-(1,4-butanediyl)bis[4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6045950.png)
![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6045957.png)
